![molecular formula C19H23FN4O2S B2734420 4-cyclopropyl-3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797260-59-3](/img/structure/B2734420.png)
4-cyclopropyl-3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Description
4-cyclopropyl-3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H23FN4O2S and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Interactions and Enzyme Inhibition
The metabolic transformation of prasugrel, a related compound, involves processes that might share mechanistic insights with our compound of interest. These transformations are mediated by cytochrome P450 enzymes, illustrating the compound's involvement in complex biochemical pathways relevant to drug metabolism and potential drug-drug interactions. For instance, specific metabolites have been studied for their ability to inhibit or not inhibit cytochrome P450 enzymes, which is critical for understanding potential interactions with other drugs (Rehmel et al., 2006).
In Vitro and In Vivo Activity Against Mycobacterium Tuberculosis
A study highlighted the synthesis of spiro-piperidin-4-ones and their evaluation for in vitro and in vivo activity against Mycobacterium tuberculosis. One compound demonstrated significant potency, suggesting the potential of such structures in antimycobacterial research (Kumar et al., 2008).
Structural Characterization and Molecular Interactions
Research involving biologically active derivatives of 1,2,4-triazoles includes the synthesis and structural characterization of compounds structurally related to the one . The studies delve into intermolecular interactions within the crystalline solid, providing insights into how such compounds can be designed for enhanced biological activity (Shukla et al., 2017).
Antibacterial and Antifungal Activity
A novel synthesis approach led to the creation of 1,2,4-triazole derivatives, including a detailed exploration of their antimicrobial properties. Such research underlines the compound's relevance in developing new antimicrobial agents with potential applications in treating bacterial and fungal infections (Vankadari et al., 2013).
Novel Synthesis Methods and Biological Evaluation
The innovative synthesis and evaluation of aryl(thio)carbamoyl derivatives of piperazines, including those with potential herbicidal activity, exemplify the broad utility of such compounds in agriculture and beyond. These findings underscore the versatility of piperazine derivatives in scientific research, ranging from potential pharmaceutical applications to plant growth regulation (Stoilkova et al., 2014).
properties
IUPAC Name |
4-cyclopropyl-5-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2S/c1-22-19(26)24(15-4-5-15)18(21-22)13-8-10-23(11-9-13)17(25)12-27-16-6-2-14(20)3-7-16/h2-3,6-7,13,15H,4-5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPHTEXRRPEULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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